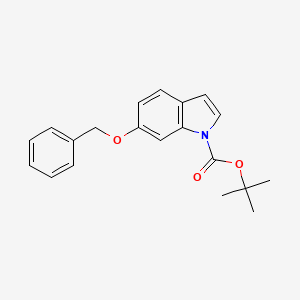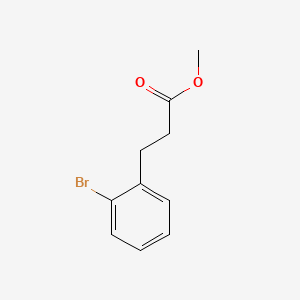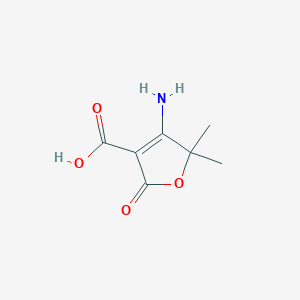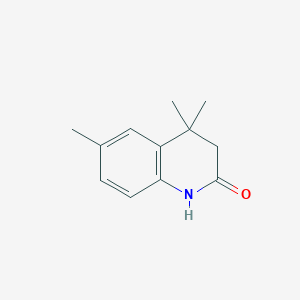
tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of carbamic acid, identified by the presence of the -O-CO-NH- linkage . Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate” were not found, carbamate derivatives can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .Molecular Structure Analysis
The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . Because they contain three chemically identical methyl groups, the tert-butyl moiety exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .Scientific Research Applications
Catalysis and Oxidation Processes
tert-Butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a compound related to tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate, is utilized as a catalyst in the selective aerobic oxidation of allylic and benzylic alcohols. This process enables the conversion of these alcohols into corresponding α,β-unsaturated carbonyl compounds, showcasing its efficiency and selectivity in oxidation reactions (Shen et al., 2012).
Synthesis of Heterocyclic Carboxylic Acids
The tert-butyl esters of various heterocyclic carboxylic acids, including indole-5-carboxylic acid, have been synthesized using tert-butyl trichloroacetimidate. This method demonstrates the versatility of tert-butyl esters in accessing complex heterocyclic structures, which are vital in various synthetic applications (Fritsche et al., 2006).
Reactivity in Synthesis of Oxazinoindole Derivatives
tert-Butyl esters, such as tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate, are used in the synthesis and reactivity studies of 1,4‐Oxazinoindole derivatives. These compounds are integral in the formation of tetracyclic compounds, showcasing their role in creating complex molecular architectures (Mayer et al., 2002).
Tert-Butylating Reagent Development
Research has been conducted on developing new tert-butylating reagents like 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu). These reagents, associated with tert-butyl esters, are essential for the tert-butylation of alcohols and carboxylic acids, indicating the broad applicability of tert-butyl derivatives in organic synthesis (Yamada et al., 2016).
Spirocyclic Indoline Lactone Synthesis
In the field of complex molecule synthesis, compounds like tert-butyl [2-(benzylideneamino)phenyl]acetate have been used to synthesize spirocyclic indoline lactones. This illustrates the role of tert-butyl esters in facilitating unique cyclization reactions, contributing to the diversification of lactone structures (Hodges et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 6-phenylmethoxyindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-9-10-17(13-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPBCFXYURDQFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582987 |
Source


|
| Record name | tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate | |
CAS RN |
933474-39-6 |
Source


|
| Record name | tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














